1,4-Dimethyl-2-[(3-methylphenyl)sulfonyl]benzene
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Overview
Description
1,4-Dimethyl-2-(3-methylbenzenesulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of two methyl groups and a methylbenzenesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-2-(3-methylbenzenesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1,4-dimethylbenzene (p-xylene) with 3-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-(3-methylbenzenesulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl groups.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Scientific Research Applications
1,4-Dimethyl-2-(3-methylbenzenesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2-(3-methylbenzenesulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methyl groups can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2-(methylsulfonyl)benzene: Similar structure but with a simpler sulfonyl group.
1,4-Dimethyl-2-(4-methylbenzenesulfonyl)benzene: Similar structure with a different position of the methyl group on the sulfonyl benzene ring.
Uniqueness
1,4-Dimethyl-2-(3-methylbenzenesulfonyl)benzene is unique due to the specific positioning of the methyl and sulfonyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H16O2S |
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Molecular Weight |
260.4 g/mol |
IUPAC Name |
1,4-dimethyl-2-(3-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-5-4-6-14(9-11)18(16,17)15-10-12(2)7-8-13(15)3/h4-10H,1-3H3 |
InChI Key |
MRKMTHAZFYYVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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